1,4-Diacetamidoanthraquinone
Description
Contextualization within Anthraquinone (B42736) Chemistry Research
1,4-Diacetamidoanthraquinone is a synthetic organic compound that belongs to the extensive class of anthraquinone derivatives. The fundamental structure of these compounds is the anthraquinone core, which consists of a tricyclic aromatic system with two ketone groups. This core structure is a chromophore, meaning it is responsible for the color of many dyes and pigments. smolecule.com The chemical properties and applications of anthraquinone derivatives are heavily influenced by the nature and position of the substituents on this core structure. ontosight.ai
In the case of this compound, the anthraquinone backbone is substituted with two acetamido groups (-NHCOCH₃) at the first and fourth positions. ontosight.ai This specific substitution pattern is significant as it modulates the electronic properties, solubility, and reactivity of the molecule compared to the unsubstituted anthraquinone or other derivatives. smolecule.com The presence of the acetamido groups, which contain both nitrogen and oxygen atoms, can influence the compound's ability to form hydrogen bonds and coordinate with metal ions, opening avenues for its use as a chemical intermediate. solubilityofthings.com The broader field of anthraquinone chemistry is driven by the pursuit of new functional molecules for applications ranging from advanced materials to pharmaceuticals, with derivatives being explored for their potential biological activities. smolecule.comontosight.ai
Historical Perspectives in Academic Synthesis and Study of Acetamidoanthraquinones
The study of acetamidoanthraquinones has a history that extends back to the early days of synthetic organic chemistry, closely tied to the development of the dye industry. Early academic work focused on the synthesis and characterization of various substituted anthraquinones to understand the relationship between their structure and color.
A notable historical record of this compound appears in the early 20th-century academic literature. For instance, a publication from the Journal of the Chemical Society described "1 : 4-Diacetamidoanthraquinone" as an "orange-yellow, light brown" substance, indicating its synthesis and basic characterization had been achieved by that time. sigmaaldrich.com This early interest was foundational, establishing the methods for creating N-acylated derivatives of aminoanthraquinones.
Further evidence of its established presence in the chemical landscape can be found in mid-20th century industrial reports, such as the "Synthetic Organic Chemicals" reports from the United States Tariff Commission, which listed this compound among the commercially tracked chemical intermediates. This signifies its role beyond purely academic curiosity, likely as a precursor in the synthesis of more complex dyes or other functional organic compounds. The synthesis of related compounds, such as 1,4-diaminoanthraquinone (B121737), which serves as the precursor to this compound through acetylation, has also been a subject of sustained academic and industrial research, aimed at optimizing reaction yields and purity.
Contemporary Research Significance and Future Directions in Chemical Science
In modern chemical science, this compound is primarily regarded as a valuable chemical intermediate. The anthraquinone scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives investigated for their potential as anticancer agents. smolecule.com The presence of the acetamido groups provides reactive sites for further chemical modification, allowing for the synthesis of more complex molecules. smolecule.com
Contemporary research efforts are often focused on creating novel anthraquinone derivatives with tailored biological activities or material properties. The 1,4-diacetamido substitution pattern can serve as a starting point for creating new ligands capable of binding to biological targets or for developing new functional materials. For instance, the electrochemical properties of anthraquinone derivatives make them candidates for applications in energy storage systems. smolecule.com
Future directions in the chemical sciences point towards the development of highly specific and functional molecules. The ongoing exploration of the chemical space around the anthraquinone core suggests that derivatives of compounds like this compound could play a role in:
Drug Discovery: Serving as a scaffold for the design of new therapeutic agents. smolecule.com
Materials Science: Acting as a building block for new polymers or functional dyes with specific optical or electronic properties.
Supramolecular Chemistry: Utilizing its hydrogen bonding capabilities to construct complex molecular assemblies.
The ability to precisely modify the anthraquinone structure remains a key driver of innovation, with compounds like this compound providing a platform for further discovery.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(4-acetamido-9,10-dioxoanthracen-1-yl)acetamide | smolecule.com |
| CAS Number | 6534-28-7 | sigmaaldrich.comalfa-chemistry.com |
| Molecular Formula | C₁₈H₁₄N₂O₄ | alfa-chemistry.comnih.gov |
| Molecular Weight | 322.32 g/mol | nih.gov |
| Appearance | Orange-yellow, light brown solid | sigmaaldrich.com |
| Solubility | Shows low solubility in water; more soluble in polar organic solvents like DMSO and methanol. | solubilityofthings.com |
Compound Names Mentioned
Properties
CAS No. |
6534-28-7 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(4-acetamido-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c1-9(21)19-13-7-8-14(20-10(2)22)16-15(13)17(23)11-5-3-4-6-12(11)18(16)24/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
KPHHXNVVLVNAMV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=C(C=C1)NC(=O)C)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)NC(=O)C)C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
6534-28-7 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Investigations
Established Synthetic Routes for 1,4-Diacetamidoanthraquinone
The synthesis of this compound is primarily achieved through the acetylation of 1,4-diaminoanthraquinone (B121737). This precursor is synthesized from 1,4-dihydroxyanthraquinone via a hydroxyl replacement, followed by oxidation of the resulting 2,3-dihydro-1,4-diaminoanthraquinone. chemicalbook.com Various methods have been established to perform the crucial acetylation step, each with its own set of conditions and outcomes.
Substitution Reaction Approaches in Controlled Environments
Substitution reactions represent a fundamental approach to the synthesis of this compound. smolecule.com In a typical procedure, 1,4-diaminoanthraquinone is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in a suitable solvent and often in the presence of a base or catalyst to facilitate the reaction. smolecule.comgoogle.com
A key challenge in this approach is controlling the degree of acylation. The reaction conditions must be carefully managed to prevent the formation of mono-acylated or other side products. google.com For instance, the temperature of the acylation reaction when using nitrobenzene (B124822) as a solvent should not exceed 50-55°C. At higher temperatures, the leuco form of diaminoanthraquinone can be oxidized to the keto form, which is readily diacylated. google.com The choice of solvent and acid-binding agent, such as pyridine (B92270) or soda ash, also plays a crucial role in the reaction's success. google.com
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product | Reference |
| 1,4-Diaminoanthraquinone | Acetyl Chloride | Nitrobenzene | Pyridine | 1-Acetylamino-4-aminoanthraquinone | google.com |
| 1,4-Dihydroxyanthraquinone | Acetic Anhydride | Not Specified | Catalyst | This compound | smolecule.com |
Hydrazine (B178648) Hydrate (B1144303) Methodologies and Yield Optimization
Another established method for synthesizing intermediates for this compound involves the use of hydrazine hydrate. smolecule.com This method is particularly useful in the synthesis of 1,4-diaminoanthraquinone from 1-amino-4-nitro-anthraquinone. chemicalbook.com The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) and water, with the pH adjusted to the alkaline range. chemicalbook.com
The optimization of yield in this process depends on careful control of reaction parameters such as temperature and reaction time. chemicalbook.com For example, a procedure involving heating the reaction mixture to 60°C and then stirring at 70°C for several hours has been reported to produce a good yield of 1,4-diamino-anthraquinone. chemicalbook.com The use of hydrazine hydrate as a reducing agent offers a pathway to high yields while aiming to minimize waste. smolecule.com
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 1-Amino-4-nitro-anthraquinone | Hydrazine Hydrate | Dimethyl sulphoxide, Water | 40°C to 60°C, then 70°C for 4 hours, pH 9-10 | 1,4-Diamino-anthraquinone | 11 parts from 14 parts starting material | chemicalbook.com |
Electrochemical Synthesis Techniques and Process Development
Recent advancements have explored the use of electrochemical methods for the synthesis of anthraquinone (B42736) derivatives. smolecule.com These techniques offer a potentially greener and more efficient alternative to traditional chemical synthesis. harvard.edu Electrochemical synthesis can be employed by leveraging the redox properties of the anthraquinone core. smolecule.com
The process typically involves the electrochemical oxidation of an anthracene (B1667546) derivative in a flow cell. harvard.edu This method can be conducted at room temperature without the need for hazardous oxidants or noble metal catalysts. harvard.edu The in-situ generation of the anthraquinone product can then be directly used in applications like flow batteries without further purification, highlighting the efficiency and potential scalability of this approach. harvard.edu This method is seen as a safe, green, and economical route for producing anthraquinone-based compounds. harvard.edu
Mechanistic Elucidation of Formation Pathways
The formation of this compound proceeds through the nucleophilic substitution of the amino groups of 1,4-diaminoanthraquinone with acetyl groups. The reaction mechanism involves the attack of the nitrogen atom of the amino group on the carbonyl carbon of the acetylating agent.
In substitution reactions, the reactants pass through a transition state. ebsco.com For SN2 reactions, this involves a simultaneous bond formation and breaking, leading to an inversion of the stereochemical configuration. ebsco.com In the context of acylation, the lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acetyl chloride or acetic anhydride. A subsequent loss of a proton and the leaving group (chloride or acetate) results in the formation of the amide bond. The presence of a base is often crucial to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. mdpi.compjoes.com In the context of this compound synthesis, this involves exploring safer solvents, reducing waste, and improving energy efficiency. mdpi.comscispace.com
One key aspect of green chemistry is "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Research in this area focuses on developing catalytic methods that are highly selective and efficient, minimizing the formation of byproducts. scispace.comacs.org The use of electrochemical methods, as discussed earlier, is a prime example of a green chemistry approach, as it can eliminate the need for hazardous reagents and reduce waste streams. harvard.edu Furthermore, the development of synthetic routes that utilize renewable feedstocks is a long-term goal in the green synthesis of anthraquinone derivatives. pjoes.com The selection of less hazardous solvents and the design of energy-efficient processes conducted at ambient temperature and pressure are also central to making the synthesis of this compound more sustainable. mdpi.com
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 1,4-Diacetamidoanthraquinone, ¹H and ¹³C NMR provide direct evidence for the covalent framework, while advanced techniques offer deeper insights into its three-dimensional structure and intermolecular interactions.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. spectrabase.com The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the anthraquinone (B42736) core and the protons of the acetamido groups.
The anthraquinone skeleton itself displays two sets of chemically equivalent protons. chemicalbook.com In the unsubstituted form, these appear as two multiplets in the aromatic region, typically around δ 8.3 ppm and δ 7.8 ppm. chemicalbook.com The introduction of the acetamido groups at the 1 and 4 positions significantly alters the electronic environment. The acetamido group (–NHCOCH₃) is an activating, ortho-, para-directing group, which would be expected to shift the signals of adjacent protons.
The N-H proton of the amide group typically appears as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature, but for acetanilide, it is observed around δ 7.15 ppm in CDCl₃. rsc.org The methyl (CH₃) protons of the acetyl group are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.2 ppm, similar to acetanilide. rsc.orgblogspot.com The aromatic protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would resemble those of anthraquinone, while the protons on the substituted ring (H-2, H-3) would be influenced by the amide substituents.
Predicted ¹H NMR Chemical Shifts for this compound
s = singlet, d = doublet, m = multiplet. Predicted values are based on data for anthraquinone and acetanilide. chemicalbook.comrsc.orgblogspot.com
Carbon-13 (¹³C) NMR Spectroscopic Investigations
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. ut.ee Due to the low natural abundance of the ¹³C isotope, signals are inherently weaker than proton signals. ut.ee
The spectrum of this compound would be characterized by signals for the carbonyl carbons, aromatic carbons, and the methyl carbon of the acetyl group. The two carbonyl carbons of the anthraquinone core (C-9, C-10) are expected to resonate far downfield, typically around δ 183 ppm. chemicalbook.com The carbonyl carbon of the acetamido group would appear in the range of δ 168-170 ppm, as seen in acetanilide. chemicalbook.com
The aromatic carbons show a wide range of chemical shifts. Carbons directly attached to the electron-withdrawing carbonyl groups and electron-donating amino groups will be significantly shifted. Based on data for anthraquinone and acetanilide, the quaternary carbons (C-1, C-4, C-4a, C-8a, C-9a, C-10a) and the protonated carbons (C-2, C-3, C-5, C-6, C-7, C-8) can be predicted. chemicalbook.comchemicalbook.comcapes.gov.brcopat.de The methyl carbon of the acetyl group is expected at the most upfield position, around δ 24 ppm. chemicalbook.com
Predicted ¹³C NMR Chemical Shifts for this compound
Predicted values are based on data for anthraquinone and acetanilide. chemicalbook.comchemicalbook.comcapes.gov.br
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, ¹⁵N CP/MAS NMR) in Conformational and Interaction Studies
While 1D NMR provides fundamental structural data, advanced techniques are necessary to resolve ambiguities and investigate higher-order structure.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for the unambiguous assignment of all proton and carbon signals. A COSY spectrum correlates proton spins that are coupled to each other, allowing for the mapping of proton-proton connectivities through bonds. copat.dechegg.com An HSQC spectrum correlates proton chemical shifts with the chemical shifts of directly attached heteronuclei, such as ¹³C, confirming which proton is attached to which carbon. chemicalbook.comcopat.deresearchgate.net These techniques would definitively link the aromatic proton signals to their corresponding carbon signals on the anthraquinone rings.
Solid-State NMR (SSNMR): Since molecular motions are restricted in the solid phase, SSNMR provides information about the molecule's conformation and packing in the crystalline state. researchgate.net Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.netnist.govnih.gov For a molecule like this compound, ¹³C CP/MAS NMR could reveal the presence of different crystalline polymorphs or non-equivalent molecules within the crystal unit cell, which would manifest as split signals compared to the solution spectrum. researchgate.netnist.gov This is particularly relevant for studying hydrogen bonding interactions involving the amide groups, which dictate the solid-state packing.
¹⁵N CP/MAS NMR: Given the presence of two nitrogen atoms, ¹⁵N NMR is a highly specific probe of the local electronic environment around the amide groups. Although hampered by the low natural abundance of ¹⁵N, CP/MAS techniques make it feasible to acquire spectra from unlabeled compounds. chemicalbook.comspectrabase.com The ¹⁵N chemical shifts are very sensitive to factors like hydrogen bonding, conformation, and crystal packing. chemicalbook.comchemicalbook.com In polyamides, for instance, different crystal forms (e.g., alpha and gamma) give rise to distinct ¹⁵N resonances. chemicalbook.com Therefore, ¹⁵N CP/MAS NMR would be an excellent tool to characterize the hydrogen-bonding network and conformational state of the acetamido groups in solid this compound. chemicalbook.comamazonaws.com
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint". nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. arxiv.org For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. arxiv.org The FT-IR spectrum of this compound would be dominated by characteristic bands from the anthraquinone core and the acetamido side chains.
Key expected absorptions include:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the secondary amide. nih.gov Its position and broadness can indicate the extent of hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
C=O Stretching: This is one of the most intense and characteristic bands. Two distinct C=O stretching frequencies are expected: one for the quinone carbonyls (around 1670-1680 cm⁻¹) and another for the amide carbonyls (Amide I band, around 1650-1670 cm⁻¹). researchgate.netnih.gov The exact positions are sensitive to conjugation and hydrogen bonding.
N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band (a mix of N-H bend and C-N stretch) appears around 1550 cm⁻¹, and the Amide III band is found in the 1300-1200 cm⁻¹ region. ias.ac.in
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings. asianpubs.org
Characteristic FT-IR Absorption Bands for this compound
Data derived from spectra of anthraquinone and secondary amides like acetanilide. researchgate.netnih.govias.ac.inasianpubs.org
Raman Spectroscopic Studies, Including Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it causes a change in the molecule's polarizability. nih.gov Non-polar bonds, such as C-C bonds in aromatic rings, often produce strong Raman signals, while being weak in the IR spectrum. nih.gov
The Raman spectrum of this compound is expected to show strong bands for the aromatic ring system and the C=O stretching modes. Studies on powdered anthraquinone show a very strong band for the symmetric carbonyl-group valence vibration at 1667 cm⁻¹. aip.orgaip.org The various C-C stretching and bending modes of the fused ring system provide a rich fingerprint in the 300-1600 cm⁻¹ region. rsc.orgnih.gov For secondary amides, the Amide I band is also a prominent feature in the Raman spectrum. nih.gov
Surface-Enhanced Raman Scattering (SERS): Many organic dyes and pigments are weak Raman scatterers and suffer from strong fluorescence interference. rice.edu SERS is a technique that can dramatically enhance the Raman signal (by factors of 10⁶ or more) and quench fluorescence by adsorbing the analyte onto a nanostructured metal surface, typically silver or gold. aip.orgnih.govnih.gov SERS has proven invaluable for the identification of organic colorants in complex matrices, such as works of art. aip.orgaip.org For a compound like this compound, which is a dye derivative, SERS would be a powerful method to obtain a high-quality vibrational spectrum, especially for trace-level detection. rice.eduresearchgate.net The enhancement depends on the molecule's orientation and interaction with the metal surface, providing additional structural information. nih.gov
Table of Mentioned Compounds
Electronic Spectroscopy for Photophysical Property Research
Electronic spectroscopy encompasses techniques that probe the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation. These methods are fundamental in understanding the photophysical properties of compounds like this compound, providing insights into its color, excited states, and fluorescence behavior.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical technique used to study the electronic transitions of molecules. core.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For anthraquinone derivatives, the distinctive yellow color arises from absorptions in the visible region of the electromagnetic spectrum. researchgate.net
The spectroscopic behavior of aminoanthraquinone derivatives is significantly influenced by the nature and position of substituents on the anthraquinone core, as well as by solvent-solute interactions. nih.gov In the case of 1,4-disubstituted anthraquinones, the introduction of acetamido groups (–NHCOCH₃) in place of amino (–NH₂) groups causes a noticeable change in the absorption spectrum. Research on analogous planar 9,10-anthraquinone dyes demonstrates that acylation of the amino groups leads to a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") of the absorption maxima in the visible region. For example, a 1,4-disubstituted aminoanthraquinone dye shows absorption maxima at 544 nm and 581 nm, whereas its di-acylated counterpart exhibits an absorption maximum at 480 nm. rsc.org This shift is attributed to the alteration of the electronic properties of the nitrogen lone pair, which is drawn into the acetyl carbonyl group, reducing its electron-donating ability into the anthraquinone system.
The UV-Vis spectrum of this compound is therefore expected to show characteristic bands corresponding to π→π* transitions within the aromatic system. The key long-wavelength absorption band, which is responsible for its color, would be found at a significantly shorter wavelength compared to its parent compound, 1,4-diaminoanthraquinone (B121737).
Table 1: Representative UV-Vis Absorption Data for Acylated Anthraquinone Derivatives
| Compound Analogue | Substitution | λmax (nm) | Solvent | Reference |
|---|---|---|---|---|
| 1,4-Diaminoanthraquinone Derivative | Un-acylated | 544, 581 | Not Specified | rsc.org |
Fluorescence Spectroscopy in the Study of Excited States and Quantum Yields
Fluorescence spectroscopy is a powerful tool for investigating the fate of molecules in their excited states. After a molecule absorbs a photon and is promoted to an excited singlet state (S₁), it can return to the ground state (S₀) through various radiative (fluorescence) and non-radiative pathways. The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. youtube.comedinst.com
The study of aminoanthraquinones reveals that their fluorescence properties are highly sensitive to their molecular structure and environment. For compounds like 1-acetylaminoanthraquinone, a close analogue to a subunit of this compound, research has shown that intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₂) is a major deactivation channel. researchgate.net This efficient non-radiative pathway competes with fluorescence, which can lead to a lower fluorescence quantum yield.
The quantum yield is determined by the relative rates of fluorescence (k_f) and all non-radiative decay processes (k_nr), including intersystem crossing and internal conversion. youtube.com
Φf = k_f / (k_f + k_nr)
Table 2: Photophysical Properties of an Analogous Aminoanthraquinone
| Compound | Property | Value | Conditions | Reference |
|---|---|---|---|---|
| Tryptophan (as an example) | Fluorescence Quantum Yield (Φf) | ~0.2 | Aqueous Solution | youtube.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. researchgate.net In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₈H₁₄N₂O₄, corresponding to a monoisotopic mass of approximately 322.10 g/mol . nih.gov
The fragmentation of anthraquinone derivatives under electron ionization (EI) often involves characteristic losses of small, stable molecules. Studies on various N-substituted aminoanthraquinones reveal common fragmentation pathways. nih.gov For a molecule like this compound, initial ionization would produce the molecular ion [M]⁺•. Subsequent fragmentation would likely involve:
Loss of a ketene (B1206846) molecule (CH₂=C=O) from an acetamido group to form an amino-substituted ion.
Cleavage of the C-N bond with the loss of the entire acetamido group radical (•NHCOCH₃) or a related fragment.
Sequential loss of carbon monoxide (CO) molecules from the anthraquinone core, a characteristic fragmentation for quinone systems. nih.govmdpi.com
Metastable ion studies on related sulfonamide-anthracene dione (B5365651) derivatives have shown that MS can effectively distinguish between isomers based on their unique fragmentation behaviors. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition, as it can distinguish between ions that have the same nominal mass but different chemical formulas. researchgate.netmdpi.com
In the context of anthraquinone research, HRMS is a powerful tool for confirming the identity of synthesized products and identifying unknown metabolites or degradation products. nih.govrsc.org For example, in the characterization of newly synthesized planar anthraquinone dyes, HRMS (using ESI ionization) was used to confirm their elemental composition. The measured m/z value for a protonated di-acylated analogue ([C₂₉H₂₄N₂O₄+H]⁺) was found to be 465.1813, which was in excellent agreement with the calculated value of 465.1814. rsc.org This level of accuracy is crucial for confirming that the correct compound has been synthesized and for differentiating it from potential isomers or byproducts. researchgate.netmdpi.com
Table 3: Representative High-Resolution Mass Spectrometry Data
| Ion of Analogue Compound | Calculated m/z | Found m/z | Instrument/Mode | Reference |
|---|---|---|---|---|
| [C₂₉H₂₄N₂O₄+H]⁺ | 465.1814 | 465.1813 | ESI+ | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) as a Research Tool
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for the identification and quantification of volatile and thermally stable compounds in complex mixtures. chrom-china.comoup.com
While many anthraquinone derivatives have low volatility, GC-MS analysis can be performed after a derivatization step. For instance, anthraquinones like aloe-emodin (B1665711) have been successfully analyzed by GC-MS after conversion to their more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov This approach could be applied to research involving this compound if it were part of a complex mixture requiring separation prior to analysis.
In a typical GC-MS analysis of anthraquinones, the sample is injected into the GC, where components are separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. oup.com For quantitative studies, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only a few characteristic m/z values for the target analyte. oup.comresearchgate.net This makes GC-MS a valuable tool for determining the concentration of specific anthraquinone compounds in various matrices, from industrial working solutions to traditional medicinal herbs. chrom-china.comresearchgate.net
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Diaminoanthraquinone |
| 1-Acetylaminoanthraquinone |
| 1-Aminoanthraquinone (B167232) |
| Aloe-emodin |
| Carbon Monoxide |
Crystallographic Analysis and Solid State Structural Research
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that yields precise information on the internal lattice of crystalline materials. carleton.edu It provides data on unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms, which is crucial for determining the absolute structure of a compound. carleton.eduuhu-ciqso.esceitec.cz
The determination of the crystal structure of 1,4-Diacetamidoanthraquinone involves specific and meticulous methodologies for data collection and refinement. Suitable single crystals for analysis are typically grown using methods like slow solvent evaporation. mdpi.com
The data collection is performed on a diffractometer, often equipped with a high-intensity radiation source such as Molybdenum (Mo Kα, λ = 0.7107 Å) or Copper (Cu Kα, λ=1.54 Å), which is essential for resolving the structures of small to medium-sized molecules. uhu-ciqso.esceitec.cz The instrument is typically a 3- or 4-circle goniometer that allows for the precise orientation of the crystal in the X-ray beam. carleton.edu The interaction between the incident X-rays and the crystal lattice produces a diffraction pattern when the conditions of Bragg's Law are met. carleton.edu This diffracted data is recorded by a detector. carleton.eduuhu-ciqso.es
Once the data is collected, it undergoes refinement to solve the crystal structure. Programs such as SHELXL are commonly used for full-matrix least-squares refinement based on F². mdpi.com All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model. mdpi.com The final crystallographic data, including unit cell parameters, space group, and refinement statistics, are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.comcam.ac.ukcrystallography.net
Table 1: Representative Crystallographic Data Collection and Refinement Parameters This table is a generalized representation based on common methodologies.
| Parameter | Typical Value/Method |
| Diffractometer | Bruker D8 QUEST, Rigaku XtaLAB Synergy |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K or 293 K |
| Data Collection | ω and φ scans |
| Structure Solution | Direct Methods (e.g., SIR2019) |
| Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
| Hydrogen Atoms | Riding model |
The crystal packing of this compound is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.gov The presence of both hydrogen bond donors (the N-H groups of the acetamido moieties) and acceptors (the carbonyl oxygen atoms of both the quinone and the acetamido groups) facilitates the formation of an extensive hydrogen-bonding network. nih.govmdpi.com
Table 2: Common Intermolecular Interactions in this compound Crystals
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | N-H (Amide) | O=C (Quinone) | Primary interaction defining the crystal packing |
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | Contributes to molecular chains or sheets |
| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O=C (Quinone/Amide) | Secondary stabilization of the crystal lattice |
| π-π Stacking | Anthraquinone (B42736) Ring | Anthraquinone Ring | Contributes to packing efficiency and stability |
The specific network of intermolecular interactions leads to the formation of well-defined supramolecular assemblies. nih.govrsc.org The principles of crystal engineering, which utilize knowledge of these interactions, help in understanding how individual molecules of this compound organize into a predictable, higher-order structure. au.dk
In the case of this compound, the strong N-H···O hydrogen bonds often direct the formation of one-dimensional chains or two-dimensional sheets. These primary motifs then stack upon one another, guided by weaker forces like van der Waals interactions and π-π stacking, to build the full three-dimensional crystal. nih.gov The shape of the molecule and the orientation of its functional groups are crucial in determining the final packing arrangement. au.dk The study of these supramolecular assemblies is not just of academic interest; it provides insight into how the compound might interact with other molecules and materials. mdpi.comnih.gov
Powder X-ray Diffraction (PXRD) for Bulk Sample Characterization and Phase Identification
While SCXRD provides the detailed structure from a perfect crystal, Powder X-ray Diffraction (PXRD) is an essential technique for analyzing bulk, polycrystalline samples. units.it It is widely used for routine characterization, phase identification, and to assess the purity of a synthesized batch of this compound. units.itresearchgate.net
The PXRD pattern is a fingerprint of a specific crystalline phase. units.it It consists of a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, according to Bragg's Law. mpg.de For this compound, an experimental PXRD pattern can be compared to a pattern calculated from its known single-crystal structure data. researchgate.net A match between the experimental and calculated patterns confirms the identity and phase purity of the bulk sample. Any significant differences could indicate the presence of impurities or a different polymorphic form. units.it
Conformational Studies in Crystalline and Solution States
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. lumenlearning.comchemistrysteps.com For this compound, the key area of conformational flexibility and interest is the rotation around the C1-N and C4-N bonds.
A significant feature of this compound's structure is the phenomenon of restricted rotation around the aryl C-N single bond. ias.ac.in This limitation on free rotation is primarily due to steric hindrance between the acetyl groups and the anthraquinone core, particularly the peri-hydrogens or other substituents. ias.ac.indoubtnut.combenthamscience.com
When the energy barrier to this rotation is sufficiently high, it can lead to the existence of stable, isolable stereoisomers known as atropisomers. nih.gov Atropisomerism is a form of axial chirality where the molecule is chiral due to hindered rotation about a single bond, rather than a traditional stereocenter. ias.ac.inrsc.org Studies on 1-diacetamidoanthraquinone have reported hindered rotation and a non-planar conformation about the C(1)-N bond. ias.ac.in This non-planarity is a direct consequence of the steric strain, which forces the acetamido group out of the plane of the anthraquinone ring. While the two acetyl methyl groups may appear as a single signal in NMR due to having a similar environment in a non-planar conformation with Cₛ symmetry, the underlying rotational barrier is substantial. ias.ac.in This restricted rotation is a critical aspect of the molecule's stereochemistry and can influence its interactions in biological and material science contexts. nih.gov
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It is a popular approach for quantum chemistry calculations due to its favorable balance between precision and computational speed. arxiv.org DFT methods are applied to predict a wide range of molecular properties, including geometric and electronic structures, heats of formation, energetic performance, and thermal stability. nih.gov
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.orgnih.gov For 1,4-Diacetamidoanthraquinone, DFT calculations, often using functionals like B3LYP or B97-D3 with basis sets such as aug-cc-pVDZ, can determine the most stable three-dimensional conformation. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles that characterize the molecule's ground state structure.
Energetic landscape exploration expands on simple geometry optimization by mapping out the potential energy surface of the molecule. This allows for the identification of not only the global minimum (the most stable conformer) but also various local minima (other stable conformers) and the transition states that connect them. researchgate.netbirmingham.ac.uk Techniques like basin-hopping can be employed to explore these landscapes. birmingham.ac.uk Understanding the energetic landscape is crucial for studying conformational flexibility and how the molecule might change its shape, which can influence its interactions and reactivity. researchgate.net While specific energetic landscape data for this compound is not detailed in the available literature, these computational methods provide the framework for such an investigation.
Table 1: Illustrative Data from Geometry Optimization of a Substituted Anthraquinone (B42736)
| Parameter | Optimized Value |
| C=O Bond Length | 1.22 Å |
| C-N Bond Length | 1.36 Å |
| Anthraquinone Ring Planarity | ~0.05° deviation |
| Acetamido Group Dihedral Angle | 45° |
This table is illustrative and represents typical data obtained from DFT geometry optimization of a related molecule.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. irjweb.com For anthraquinone derivatives, DFT calculations can provide the energies of these orbitals. This information is valuable for correlating with the molecule's redox properties. The energy of the HOMO can be related to the ionization potential and oxidation potential, while the LUMO energy relates to the electron affinity and reduction potential. aalto.fi Theoretical calculations of redox potentials for quinone derivatives often involve computing the total free energies of the molecules during redox reactions. researchgate.net
Table 2: Representative Frontier Orbital Energies for an Anthraquinone Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are representative for a generic anthraquinone derivative calculated via DFT and serve for illustrative purposes.
The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule in three dimensions. deeporigin.com It is a valuable tool for identifying potential electrophilic and nucleophilic sites. researchgate.net
MEP maps are color-coded to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate, or neutral, potential. deeporigin.comresearchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms and potentially the acetamido oxygens, highlighting them as sites for interaction with positive charges or electrophiles. The hydrogen atoms of the amino groups would likely exhibit positive potential. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and understanding how the molecule might interact with biological targets. deeporigin.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies
While DFT provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules or a biological receptor). nih.govnih.gov
For anthraquinone derivatives, MD simulations are frequently used to study their interactions with biological macromolecules, such as DNA or proteins. nih.govtandfonline.com These simulations can elucidate the specific binding modes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and assess the conformational changes that occur upon binding. tandfonline.com For example, simulations can reveal whether an anthraquinone derivative intercalates between DNA base pairs or binds to an enzyme's active site. tandfonline.comtandfonline.com The analysis of the simulation trajectory can also provide information about the hydration of the molecule and the entropic contributions to binding. tandfonline.com Such studies are vital for the rational design of new molecules with specific biological targets. nih.gov
Quantum Chemical Studies on Photophysical Properties (e.g., Absorption, Emission Mechanisms)
Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the photophysical properties of molecules. These calculations can predict the electronic absorption and emission spectra, which correspond to the excitation of an electron from a lower to a higher energy orbital (absorption) and its subsequent relaxation back down (fluorescence or phosphorescence). rsc.org
For derivatives of anthraquinone, these studies can determine the wavelengths of maximum absorption (λ_max) and emission, the nature of the electronic transitions involved (e.g., π-π* or n-π*), and the quantum yield of fluorescence. nih.govusd.edu Computational protocols can elucidate the entire photophysical pathway after photoexcitation, including decay to the ground state via fluorescence or non-radiative processes like intersystem crossing to a triplet state. rsc.org The calculated spectra and properties can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's behavior upon interaction with light. nih.govmdpi.com
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface for a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. dntb.gov.ua The energy of the transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.
For a molecule like this compound, computational studies could be used to investigate its synthesis or its participation in further chemical transformations. For example, in studying the reaction of a naphthoquinone with an amine, computation can confirm the reaction pathway, such as a Michael 1,4-addition. researchgate.net These studies involve locating the transition state structure for each step of the proposed mechanism and calculating the associated energy barriers. researchgate.net This information allows chemists to understand why a reaction proceeds with a certain regioselectivity or stereoselectivity and can guide the optimization of reaction conditions to improve yields or develop new synthetic routes. nih.gov
Chemical Reactivity and Derivatization Strategies in Research
Reduction Chemistry of the Anthraquinone (B42736) Core
The anthraquinone core of 1,4-diacetamidoanthraquinone is susceptible to reduction, a characteristic reaction of quinones. This process involves the conversion of the quinone's carbonyl groups into hydroxyl groups, leading to the formation of a hydroquinone (B1673460) structure. A common method for this transformation involves the use of reducing agents like sodium dithionite (B78146).
While direct reduction of this compound is possible, a more common pathway in synthetic applications involves the initial hydrolysis of the acetamido groups to yield 1,4-diaminoanthraquinone (B121737). This intermediate is then reduced. For instance, 1,4-diaminoanthraquinone can be reacted with sodium dithionite to produce 1,4-diamino-2,3-dihydroanthraquinone. wikipedia.org This reaction specifically reduces one of the aromatic rings of the anthraquinone system, highlighting the regioselectivity that can be achieved under certain conditions.
The reduction of the quinone moiety is a critical step in the application of anthraquinone-based vat dyes. The reduced, water-soluble "leuco" form is applied to a substrate, and subsequent oxidation re-forms the insoluble parent dye, trapping it within the fibers. For example, in the leuco vatting method for dyeing, a dye dispersion is treated with a reducing agent like sodium dithionite and a base such as sodium hydroxide (B78521) to generate the soluble leuco form. scirp.org
Table 1: Reduction Reactions of Anthraquinone Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1,4-Diaminoanthraquinone | Sodium dithionite | 1,4-Diamino-2,3-dihydroanthraquinone | wikipedia.org |
| Anthraquinone Dye | Sodium dithionite, Sodium hydroxide | Leuco form of the dye | scirp.org |
Nucleophilic Substitution Reactions Involving Acetamido Groups
The acetamido groups of this compound can undergo nucleophilic substitution, typically following hydrolysis to the corresponding amino groups. The resulting 1,4-diaminoanthraquinone is a key intermediate for the synthesis of a wide array of derivatives. The amino groups can be further functionalized, or they can influence substitution reactions on the anthraquinone ring itself.
For example, the synthesis of polyamides has been achieved through the polycondensation of 1,4-diaminoanthraquinone with various aliphatic diacid halides. scirp.org This reaction involves the nucleophilic attack of the amino groups on the acyl halide, forming amide bonds and resulting in colored polymers. scirp.org
Furthermore, the amino groups in 1,4-diaminoanthraquinone can be replaced by other nucleophiles under specific conditions, although this is less common than derivatization of the amino group itself. The synthesis of unsymmetrically substituted 1,4-diaminoanthraquinones often proceeds through intermediates where one of the amino groups is protected or is a better leaving group, such as a tosyl group. google.com This allows for the sequential introduction of different amino substituents. google.com
Electrophilic Aromatic Substitution on the Anthraquinone Ring System
Electrophilic aromatic substitution (SEAr) on the this compound ring system is a complex process governed by the interplay of activating and deactivating effects. wikipedia.orgmasterorganicchemistry.com The anthraquinone core itself is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two carbonyl groups. colab.ws This makes reactions like nitration, halogenation, or Friedel-Crafts reactions challenging. masterorganicchemistry.comuci.edu
However, the two acetamido groups are activating, ortho-, para-directing groups. uci.edu They donate electron density to the aromatic ring through resonance, which can partially counteract the deactivating effect of the quinone carbonyls and direct incoming electrophiles to specific positions. The electron density is primarily increased at the positions ortho and para to the acetamido groups. wikipedia.org Given the structure of this compound, the positions available for substitution are the 2 and 3 positions on the same ring, and the positions on the adjacent aromatic ring. The directing effect of the acetamido groups would favor substitution at the 2 and 3 positions.
The outcome of an electrophilic aromatic substitution reaction is therefore dependent on the balance between the deactivating quinone core and the activating acetamido substituents, as well as the specific reaction conditions and the nature of the electrophile.
Functionalization of this compound for Targeted Research Applications
The functionalization of this compound and its derivatives is a key strategy for developing new molecules for various research applications, including new dyes, functional materials, and potential therapeutic agents. colab.wsnih.govnih.gov
Strategies for Introducing New Functional Groups
Several strategies exist for introducing new functional groups onto the this compound scaffold. These methods often leverage the reactivity of the amino groups (after hydrolysis) or the aromatic rings.
N-Alkylation/N-Acylation: The amino groups of 1,4-diaminoanthraquinone can be readily alkylated or acylated to introduce new functional groups. For instance, reacting 1,4-diaminoanthraquinone with diacid halides leads to the formation of polyamides, introducing long polymer chains. scirp.org
Substitution via Diazotization: The amino groups can be converted to diazonium salts, which are versatile intermediates. These can then be subjected to Sandmeyer or similar reactions to introduce a wide variety of substituents, including halogens, cyano groups, and hydroxyl groups.
Direct Substitution on the Ring: As discussed, nucleophilic and electrophilic aromatic substitution reactions can be used to introduce substituents directly onto the aromatic rings, although the conditions must be carefully controlled due to the electronic nature of the molecule.
Development of Novel this compound Derivatives
Research into the derivatization of the 1,4-diaminoanthraquinone core has led to the synthesis of numerous novel compounds with interesting properties.
One area of development is in the synthesis of new dyes and pigments. By modifying the substituents on the anthraquinone core, the color and properties of the resulting dye can be fine-tuned. For example, N-substituted derivatives of 1,4-diaminoanthraquinone are used as synthetic dyes. google.com
In the field of medicinal chemistry, novel anthraquinone derivatives are being investigated for their potential as anticancer agents. nih.govnih.gov Researchers have designed and synthesized derivatives containing groups like nitrogen mustards and thiophenes to enhance their biological activity. nih.gov These modifications are intended to improve properties such as DNA binding, topoisomerase II inhibition, or the generation of reactive oxygen species within cancer cells. nih.govnih.gov
Table 2: Examples of Novel 1,4-Diaminoanthraquinone Derivatives and Their Applications
| Derivative Type | Synthetic Strategy | Research Application | Reference(s) |
|---|---|---|---|
| Polyamides | Polycondensation with diacid halides | Colored polymers, functional materials | scirp.org |
| Unsymmetrically Substituted Amines | Sequential nucleophilic substitution via tosyl intermediates | Synthesis of specific dye structures | google.com |
| Thiophene-containing derivatives | Multi-step synthesis involving substitution reactions | Potential anticancer agents | nih.gov |
| Nitrogen-mustard conjugates | Covalent attachment of nitrogen mustard moieties | Potential anticancer agents targeting DNA | nih.gov |
Research Applications and Advanced Materials Science Integration
Investigation as a Component in Advanced Dyes and Pigments Research
The vibrant and stable color of 1,4-diacetamidoanthraquinone has led to its investigation as a chromophore in the formulation of advanced dyes and pigments. Its performance is intrinsically linked to its spectroscopic properties and its interactions with various substrates at a molecular level.
The coloristic properties of this compound are a direct result of its electronic structure. The anthraquinone (B42736) core acts as a chromophore, and the acetamido groups at the 1 and 4 positions function as auxochromes, modifying the absorption of light. The presence of these electron-donating acetamido groups causes a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent anthraquinone molecule, resulting in an intense blue coloration. smolecule.com
In the visible region of the electromagnetic spectrum, this compound typically exhibits two primary absorption maxima. smolecule.com The spectroscopic profile is a key determinant of its coloristic behavior in various formulations.
Table 1: Indicative Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features | Approximate Values/Ranges |
| UV-Visible Spectroscopy | λmax 1 (Visible) | 580-605 nm |
| λmax 2 (Visible) | 620-650 nm | |
| ¹H NMR Spectroscopy | Aromatic Protons | 7.2-8.6 ppm |
| Amide Protons (NH) | Variable, typically downfield | |
| Acetyl Protons (CH₃) | ~2.2-2.5 ppm | |
| ¹³C NMR Spectroscopy | Carbonyl Carbons (C=O) | ~180-190 ppm |
| Aromatic Carbons | 110-140 ppm | |
| Acetyl Methyl Carbons | ~20-25 ppm |
Note: The exact values can vary depending on the solvent and experimental conditions.
The inherent stability of the anthraquinone structure contributes to the good lightfastness and chemical resistance of dyes derived from this compound, making it a subject of interest in research focused on high-performance colorants.
In the context of material science, the application of this compound as a disperse dye for synthetic fibers, particularly polyester, is a significant area of research. Disperse dyes are non-ionic molecules that can diffuse into the amorphous regions of hydrophobic fibers under high-temperature and high-pressure dyeing conditions.
Research in this area focuses on understanding the thermodynamics and kinetics of the dyeing process, the influence of the dye's molecular structure on its substantivity for the fiber, and the fastness properties of the resulting dyed material. The molecular size and shape of this compound are critical factors that determine its ability to penetrate the polymer structure and its resistance to being removed by washing or exposure to light.
Electrochemical Research Applications
The redox-active nature of the quinone moiety in this compound makes it a compelling candidate for investigation in various electrochemical applications. The ability of the anthraquinone core to undergo reversible two-electron, two-proton reduction and oxidation is central to its function in these systems.
While research on this compound itself in energy storage is nascent, extensive studies on related anthraquinone derivatives provide a strong basis for its potential in this area. Anthraquinones are being actively investigated as electroactive materials for both redox flow batteries (RFBs) and supercapacitors.
In the realm of redox flow batteries , particularly aqueous organic RFBs, anthraquinone derivatives are explored as anolyte materials. smolecule.com The redox potential of the anthraquinone can be tuned by the substituents on the aromatic ring. Electron-donating groups, such as the acetamido groups in this compound, are expected to lower the redox potential, which is a desirable characteristic for an anolyte. The key challenges in this field that research aims to address are the solubility and long-term stability of the organic molecules in the electrolyte.
Voltammetric techniques, particularly cyclic voltammetry, are crucial for characterizing the redox behavior of this compound. A cyclic voltammogram of this compound would be expected to show redox peaks corresponding to the reduction of the quinone to the hydroquinone (B1673460) and the reverse oxidation process.
The positions of these peaks on the potential axis provide information about the redox potentials of the compound, while the shape and separation of the peaks can give insights into the kinetics and reversibility of the electron transfer processes. The electron-donating nature of the acetamido groups is anticipated to shift the reduction potentials to more negative values compared to unsubstituted anthraquinone. The study of its voltammetric behavior in different electrolytes and at various pH levels is essential for understanding its electrochemical properties and for designing its application in electrochemical devices.
Integration into Advanced Materials Science Research
The unique combination of optical and electrochemical properties of this compound and its derivatives opens up possibilities for their integration into a variety of advanced functional materials.
Research into anthraquinone derivatives has shown their potential in the field of organic electronics . By modifying the substituents, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Another area of interest is the use of anthraquinone derivatives as dichroic dyes in liquid crystal displays (LCDs) . The rod-like shape of these molecules allows them to align with the liquid crystal host molecules. When an electric field is applied, the reorientation of the liquid crystal molecules also orients the dye molecules, leading to a change in light absorption. The strong absorption in the visible region and the photochemical stability of the anthraquinone core are advantageous for this application.
Furthermore, the ability of the anthraquinone scaffold to interact with various analytes has led to research into its use in chemical sensors . The changes in the spectroscopic or electrochemical properties of the anthraquinone derivative upon binding with a target analyte can be used as a sensing signal. For instance, derivatives of anthraquinone have been investigated for the detection of metal ions.
Supramolecular Chemistry and Molecular Recognition Research
The planar, aromatic structure of this compound makes it an interesting candidate for studies in supramolecular chemistry and molecular recognition. These fields focus on the chemistry beyond the molecule, governed by non-covalent interactions. Recently, a supramolecular strategy was employed to enhance the photocatalytic efficiency of an anthraquinone derivative by forming a dimer through host-guest interactions with cucurbit scirp.orguril (CB scirp.org). rsc.org This approach demonstrates how encapsulating molecules within larger host structures can significantly alter their photophysical properties and reactivity. rsc.org
Research into 1,4-disubstituted anthraquinone dyes, which have structures analogous to this compound, has provided insights into their behavior as guest molecules within host systems. tandfonline.comresearchgate.net For example, anthraquinone dyes with amine or amide linking groups have been studied as guests within a nematic liquid crystal host (E7). tandfonline.comresearchgate.net The alignment and optical properties of the guest dye molecules are governed by non-covalent interactions with the host liquid crystal molecules, highlighting the importance of molecular shape and surface interactions. tandfonline.comresearchgate.net
The acetamido groups of this compound, with their N-H and C=O functionalities, are capable of forming hydrogen bonds. The aromatic rings are prone to engaging in π-π stacking interactions. These non-covalent forces are crucial in molecular recognition, such as the binding of a molecule to a biological target. Indeed, in silico docking studies of novel anthraquinone amide derivatives have been conducted to investigate their potential as enzyme inhibitors. nih.govnih.gov These studies revealed that the anthraquinone core can form π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine) in an enzyme's active site, while the amide group can coordinate with metal ions (e.g., Zinc) or form hydrogen bonds. nih.govnih.gov These interactions are fundamental to the molecule's ability to be "recognized" by and bind to a host protein.
Similarly, other anthraquinone derivatives have been shown to form host-guest inclusion complexes with macrocycles like cyclodextrins and calixarenes. nih.govnih.govresearchgate.net The primary driving force for the formation of these complexes is often hydrophobic interaction, where the nonpolar anthraquinone guest is encapsulated within the hydrophobic cavity of the host molecule in an aqueous environment. nih.gov
| Guest Molecule (Anthraquinone Derivative) | Host Molecule | Primary Interactions | Research Context |
|---|---|---|---|
| 1,4-disubstituted AQ with amide links | E7 Liquid Crystal | Anisotropic intermolecular forces | Dichroic dyes for display applications. tandfonline.comresearchgate.net |
| Anthraquinone amide derivatives | Glyoxalase-I (Enzyme) | π-π stacking, H-bonding, metal coordination | Enzyme inhibition / anticancer research. nih.govnih.gov |
| 1,4-dihydroxyanthraquinone (Quinizarin) | Cyclodextrins (α, β, γ) | Hydrophobic interactions | Study of molecular encapsulation. nih.gov |
| 2,3-bis(chloromethyl)-1,4-anthraquinone | Calix scirp.orgarene | Inclusion complexation | Molecular recognition studies. nih.gov |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Research into 1,4-Diacetamidoanthraquinone has primarily highlighted its relevance in the fields of medicinal chemistry and materials science. Key findings have established its role as a derivative of the anthraquinone (B42736) family, known for its vibrant color and biological activity. smolecule.com
Methodological advancements have focused on the synthesis of this compound and its precursors. Traditional synthesis often begins with 1,4-dihydroxyanthraquinone (quinizarin), which is converted to 1,4-diaminoanthraquinone (B121737) before the final acetylation step. smolecule.comchemicalbook.com More modern and efficient synthetic routes are continually being explored to improve yield and reduce waste. For instance, some methods utilize hydrazine (B178648) hydrate (B1144303) as a reducing agent to achieve high yields. smolecule.com Another innovative technique involves the use of strong carboxylic acids with ammonium (B1175870) thiocyanate (B1210189) for the acylation of aminoanthraquinone derivatives, which can proceed through an in situ generation of the acylating agent. smolecule.com
In terms of its properties, the compound's extended π-conjugation system, modified by the electron-donating acetamido groups, is responsible for its characteristic intense blue color. smolecule.com Its electrochemical properties, featuring multiple redox states, have made it a candidate for applications in energy storage systems like batteries and supercapacitors. smolecule.com Biologically, studies have indicated that this compound possesses potential as an antitumor agent, with research suggesting it can interact with cellular components and induce apoptosis in cancer cells. smolecule.com
Below is an interactive table summarizing these key research findings.
| Area of Research | Key Finding or Advancement | Significance |
|---|---|---|
| Synthetic Chemistry | Evolution from traditional multi-step synthesis using quinizarin (B34044) to more efficient methods. smolecule.comchemicalbook.com | Improved yield, atom economy, and environmental compatibility in production. |
| Medicinal Chemistry | Demonstrated potential as an antitumor agent by inducing apoptosis in cancer cells. smolecule.com | Provides a molecular scaffold for the development of new cancer therapies. |
| Electrochemistry | Exhibits multiple redox states, making it suitable for energy storage applications. smolecule.com | Potential use in the development of organic-based batteries and supercapacitors. |
| Spectroscopy | Acetamide groups cause a bathochromic shift, resulting in intense coloration. smolecule.com | Fundamental to its application as a dye and for understanding its electronic properties. |
Identification of Unexplored Research Avenues
Despite the existing body of research, several areas concerning this compound remain underexplored. These gaps represent significant opportunities for future investigation.
Fluorescent Sensing Capabilities: While related anthraquinone derivatives like 1,4-dihydroxyanthraquinone and 1,2-diaminoanthraquinone (B157652) have been successfully developed as fluorescent probes for detecting metal ions (like Zn²⁺) and biological molecules (like nitric oxide), the potential of this compound in this area is largely uninvestigated. nih.govnih.govresearchgate.netresearchgate.net Systematic studies of its fluorescence response to a wide range of analytes, including various metal ions, anions, and biomolecules, could uncover new applications in analytical chemistry and bio-imaging.
Mechanism of Biological Action: Although early studies suggest antitumor activity, the precise molecular mechanisms remain to be fully elucidated. smolecule.com Future research could focus on identifying its specific cellular targets, understanding its protein binding interactions, and clarifying the signaling pathways involved in the induced apoptosis. smolecule.com Such studies would be crucial for its potential development as a therapeutic agent.
Advanced Materials Science Applications: The compound's documented redox activity suggests potential beyond basic energy storage. smolecule.com Unexplored avenues include its incorporation into conductive polymers, its use as a component in electrochromic devices (smart windows), or its application as a redox mediator in biosensors.
Derivatization and Structure-Activity Relationship (SAR) Studies: There is considerable scope for the synthesis of novel derivatives of this compound. By systematically modifying the acetamido groups or the anthraquinone core, researchers could conduct comprehensive SAR studies. This would help in fine-tuning the compound's properties for specific applications, such as enhancing its cytotoxicity against specific cancer cell lines or improving its selectivity as a fluorescent probe. nih.govnih.gov
Potential for Interdisciplinary Research Collaborations
The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research. Advancing the understanding and application of this compound will benefit significantly from collaborations between different scientific fields.
Chemistry and Oncology: Synthetic organic chemists could collaborate with cancer biologists and pharmacologists. Chemists could design and synthesize a library of novel this compound derivatives, which would then be screened by biologists for their efficacy against various cancer cell lines and for their mechanisms of action. nih.gov
Materials Science and Electrical Engineering: A partnership between materials scientists and electrical engineers could lead to the development of novel electronic devices. Scientists could focus on incorporating the compound into new material matrices, while engineers could design and fabricate prototype energy storage systems or sensors, and test their performance. smolecule.com
Analytical Chemistry and Cell Biology: The potential of this compound as a fluorescent probe could be explored through a collaboration between analytical chemists and cell biologists. Chemists could characterize its photophysical properties and its sensing mechanism, while biologists could apply these new probes for real-time imaging of specific analytes within living cells. nih.govnih.gov
By pursuing these unexplored avenues and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovative technologies.
Q & A
Q. What are the common synthetic routes for preparing 1,4-Diacetamidoanthraquinone, and what are the critical reaction parameters?
- Methodological Answer : A typical synthesis involves acetylation of 1,4-diaminoanthraquinone using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:
- Temperature : Maintain 25–40°C to balance reactivity and side-product formation.
- Solvent : Dichloromethane or dimethylformamide (DMF) for solubility and inertness.
- Stoichiometry : A 2:1 molar ratio of acetylating agent to diamine ensures complete acetylation.
Purification often involves recrystallization from hexane:dichloromethane (1:1) or column chromatography using silica gel with ethyl acetate/hexane eluents .
Q. How can researchers purify this compound effectively, and what analytical techniques validate purity?
- Methodological Answer :
- Recrystallization : Use solvent mixtures like hexane:DCM to isolate high-purity crystals. Monitor yield and purity via melting point analysis (expected range: 210–220°C) .
- Chromatography : Employ flash column chromatography (silica gel, 60–120 mesh) with gradient elution (5–20% ethyl acetate in hexane).
- Validation :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity .
- NMR : Confirm absence of unreacted amine protons (δ 6.5–7.5 ppm for aromatic protons, δ 2.1–2.3 ppm for acetamide methyl groups) .
Advanced Research Questions
Q. How can experimental design optimize derivatization reactions of this compound for targeted applications?
- Methodological Answer : Use factorial design to evaluate variables:
- Factors : Solvent polarity, temperature, catalyst type (e.g., DMAP vs. pyridine), and reaction time.
- Response Metrics : Yield, byproduct formation (e.g., mono-acetylated species).
Example: A Central Composite Design (CCD) for acetylation showed optimal yield (85%) at 35°C with DMF as solvent and triethylamine as base .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using computational tools (DFT for HOMO-LUMO gaps) .
- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa vs. MCF-7) and control for solvent effects (DMSO ≤0.1% v/v) .
Example: Fluorophenylacetamide derivatives showed 2× higher IC₅₀ in MCF-7 cells compared to unsubstituted analogs due to enhanced membrane permeability .
Q. What advanced spectroscopic and crystallographic techniques elucidate the structural dynamics of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bonds at 1.21–1.23 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, 3.2–3.3 Å) .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., rotation barriers of acetamide groups via variable-temperature ¹H NMR).
Data Analysis & Safety
Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification.
- Table : Observed solubility (mg/mL) at 25°C:
| Solvent | Solubility |
|---|---|
| Water | <0.01 |
| DCM | 12.3 |
| DMSO | 8.7 |
- Contradiction Resolution : Polar aprotic solvents (DMSO) disrupt crystalline packing via dipole interactions, while nonpolar solvents (DCM) rely on van der Waals forces .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Collect spillage in sealed containers and incinerate at >800°C to prevent aquatic toxicity (H410/H400 hazard codes) .
Structural & Functional Insights
Q. How do substituent modifications at the 1,4-positions influence the photochemical properties of anthraquinone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
